molecular formula C11H11F3O2 B1333610 Ethyl 2-(3-(trifluoromethyl)phenyl)acetate CAS No. 331-33-9

Ethyl 2-(3-(trifluoromethyl)phenyl)acetate

Cat. No. B1333610
CAS RN: 331-33-9
M. Wt: 232.2 g/mol
InChI Key: JDSJLOLGIHAOOZ-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(trifluoromethyl)phenyl)acetate is a chemical compound that belongs to the class of organic esters. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, providing insights into the chemistry of such esters.

Synthesis Analysis

The synthesis of related esters has been reported using various methods. For instance, the synthesis of ethyl {4-[(E)-2-(3,4,5-trimethoxyphenyl)vinyl]phenoxy}acetate involved the characterization by IR and NMR spectra and was further analyzed by single-crystal X-ray structure analysis . Another synthesis method for Z-unsaturated esters utilized new Horner-Emmons reagents, ethyl (diarylphosphono)acetates, which were prepared from triethyl phosphonoacetate and corresponding phenols . These methods highlight the versatility in synthesizing ester compounds with complex structures.

Molecular Structure Analysis

The molecular structure of related esters has been determined using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of ethyl {4-[(E)-2-(3,4,5-trimethoxyphenyl)vinyl]phenoxy}acetate showed that all carbon and oxygen atoms in the molecule are nearly coplanar, with a two-dimensional layer structure formed through intermolecular hydrogen bonds and C-H···π interactions . Similarly, the structure of (E)-ethyl 2-(5-(3-methyl-2-butenyloxy)-2-(3-(4-(3-methyl-2-butenyloxy)phenyl)acryloyl)phenoxy)acetate was determined to be monoclinic with a coplanar chalcone skeleton .

Chemical Reactions Analysis

The chemical reactivity of such esters can be inferred from the synthesis methods and the functional groups present in the molecules. The use of Horner-Emmons reagents suggests that these esters can participate in reactions to form Z-unsaturated esters with high selectivity . The presence of functional groups such as amino groups and nitro groups in related compounds indicates potential for further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of these esters can be diverse, as indicated by the various analyses performed on related compounds. For instance, the thermogravimetric analysis (TGA) and differential thermal analysis (DTA) of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate provide information on the thermal stability of the compound . The crystallographic data, such as space group, unit-cell parameters, and hydrogen bonding patterns, contribute to understanding the solid-state properties of these esters .

Scientific Research Applications

  • Agrochemical and Pharmaceutical Industries
    • Summary of Application : Trifluoromethylpyridines and their derivatives are used in the agrochemical and pharmaceutical industries. The major use of these derivatives is in the protection of crops from pests .
    • Methods of Application : Various methods of synthesizing trifluoromethylpyridines have been reported . Among these derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .
    • Results or Outcomes : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Synthesis of Active Agrochemical and Pharmaceutical Ingredients

    • Summary of Application : Trifluoromethylpyridine (TFMP) and its derivatives are used in the synthesis of active ingredients in agrochemicals and pharmaceuticals .
    • Methods of Application : Various methods of synthesizing TFMP have been reported . Among these derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .
    • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • [3+2] Cycloaddition Reactions

    • Summary of Application : The [3+2] cycloaddition reaction of C-phenyl-N-methylnitrone with ethyl trifluoroacetoacetate has been theoretically studied .
    • Methods of Application : This 32CA reaction, in which the enol form of the β-keto ester participates as the ethylene component, takes place with complete ortho regioselectivity .
    • Results or Outcomes : The study provides a theoretical understanding of the mechanism of the [3+2] cycloaddition reaction .
  • Development of Organic Compounds Containing Fluorine
    • Summary of Application : Many recent advances in the agrochemical, pharmaceutical, and functional materials fields have been made possible by the development of organic compounds containing fluorine .
    • Methods of Application : The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
    • Results or Outcomes : In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated. In addition, around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group, making these compounds an important subgroup of fluorinated compounds .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

The development of organic compounds containing fluorine has made many recent advances in the agrochemical, pharmaceutical, and functional materials fields possible . It is expected that many novel applications of trifluoromethylpyridines (TFMP) will be discovered in the future .

properties

IUPAC Name

ethyl 2-[3-(trifluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-2-16-10(15)7-8-4-3-5-9(6-8)11(12,13)14/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSJLOLGIHAOOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381021
Record name Ethyl [3-(trifluoromethyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-(trifluoromethyl)phenyl)acetate

CAS RN

331-33-9
Record name Ethyl [3-(trifluoromethyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 331-33-9
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